molecular formula C9H11BrN4O2 B1521409 1-(5-Bromo-3-nitropyridin-2-yl)piperazine CAS No. 1203499-08-4

1-(5-Bromo-3-nitropyridin-2-yl)piperazine

Cat. No. B1521409
M. Wt: 287.11 g/mol
InChI Key: KEICYYFEZSTEIP-UHFFFAOYSA-N
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Description

“1-(5-Bromo-3-nitropyridin-2-yl)piperazine” is a chemical compound with the formula C₉H₁₁BrN₄O₂ . It is a derivative of piperazine . This compound is sold by Sigma-Aldrich and is part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-3-nitropyridin-2-yl)piperazine” consists of a pyridine ring substituted at the second position with a piperazine group. The empirical formula is C9H11BrN4O2, and the molecular weight is 287.11 g/mol .


Physical And Chemical Properties Analysis

“1-(5-Bromo-3-nitropyridin-2-yl)piperazine” is a solid compound . Its empirical formula is C9H11BrN4O2, and its molecular weight is 287.11 g/mol . More detailed physical and chemical properties may require laboratory analysis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Mediated Suzuki–Miyaura Cross-Couplings : Boc-protected (piperazin-1-ylmethyl)biaryls were synthesized from (Boc-piperazin-1-ylmethyl) phenylboronic acid pinacol esters via microwave-mediated Suzuki–Miyaura coupling, using aryl bromides including 2-bromo-5-nitropyridine (Spencer et al., 2011).

Medical and Biological Applications

  • PET Tracers of Serotonin 5-HT(1A) Receptors : N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, labeled via their 4-nitropyridin-2-yl precursors, were developed as PET radioligands and demonstrated potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
  • Antimicrobial and Antibiofilm Agents : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed strong antibacterial and biofilm inhibition activities, especially against E. coli, S. aureus, and S. mutans (Mekky & Sanad, 2020).
  • Anticancer Activities : Novel Mannich bases, synthesized from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, a compound related to 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, displayed moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
  • Antileishmanial Activity : 5-(5-Nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, synthesized for their potential in antileishmanial activity, showed potent efficacy against Leishmania major promastigotes (Tahghighi et al., 2011).

Synthesis and Analytical Research

  • Preparation Methods : Research on the preparation methods of 1-(2,3-(dichloro-)phenyl)piperazine, a related compound, provides insights into the synthesis techniques and structural confirmation methods applicable to similar piperazine derivatives (Ning-wei, 2006).

Safety And Hazards

This compound is classified as non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . It’s labeled with the signal word “Danger” and has hazard statements H301 . Precautionary measures should be taken when handling this compound.

properties

IUPAC Name

1-(5-bromo-3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O2/c10-7-5-8(14(15)16)9(12-6-7)13-3-1-11-2-4-13/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEICYYFEZSTEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-3-nitropyridin-2-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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